Cortropin Zinc ACTH

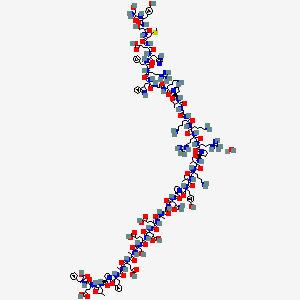

Description

Properties

CAS No. |

9050-75-3 |

|---|---|

Molecular Formula |

C207H309N56O59SZn+ |

Molecular Weight |

4623 g/mol |

IUPAC Name |

zinc;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydroxide |

InChI |

InChI=1S/C207H308N56O58S.H2O.Zn/c1-108(2)89-140(186(302)240-135(69-74-163(279)280)182(298)254-149(204(320)321)94-117-43-20-15-21-44-117)250-193(309)152-54-35-86-262(152)202(318)147(92-116-41-18-14-19-42-116)252-171(287)114(11)230-175(291)132(66-71-160(273)274)234-170(286)113(10)231-191(307)150(105-265)255-183(299)136(70-75-164(281)282)241-190(306)146(98-165(283)284)249-180(296)133(67-72-161(275)276)235-169(285)112(9)229-157(270)101-225-174(290)145(97-156(213)269)251-194(310)153-55-36-87-263(153)203(319)148(93-119-60-64-123(268)65-61-119)253-199(315)167(110(5)6)257-185(301)129(49-26-30-79-210)243-198(314)168(111(7)8)259-196(312)155-57-38-85-261(155)201(317)139(53-34-83-223-207(218)219)244-178(294)130(51-32-81-221-205(214)215)237-177(293)128(48-25-29-78-209)236-176(292)127(47-24-28-77-208)232-158(271)103-227-197(313)166(109(3)4)258-195(311)154-56-37-84-260(154)200(316)138(50-27-31-80-211)233-159(272)102-226-173(289)143(95-120-99-224-126-46-23-22-45-124(120)126)247-179(295)131(52-33-82-222-206(216)217)238-187(303)142(90-115-39-16-13-17-40-115)246-189(305)144(96-121-100-220-107-228-121)248-181(297)134(68-73-162(277)278)239-184(300)137(76-88-322-12)242-192(308)151(106-266)256-188(304)141(245-172(288)125(212)104-264)91-118-58-62-122(267)63-59-118;;/h13-23,39-46,58-65,99-100,107-114,125,127-155,166-168,224,264-268H,24-38,47-57,66-98,101-106,208-212H2,1-12H3,(H2,213,269)(H,220,228)(H,225,290)(H,226,289)(H,227,313)(H,229,270)(H,230,291)(H,231,307)(H,232,271)(H,233,272)(H,234,286)(H,235,285)(H,236,292)(H,237,293)(H,238,303)(H,239,300)(H,240,302)(H,241,306)(H,242,308)(H,243,314)(H,244,294)(H,245,288)(H,246,305)(H,247,295)(H,248,297)(H,249,296)(H,250,309)(H,251,310)(H,252,287)(H,253,315)(H,254,298)(H,255,299)(H,256,304)(H,257,301)(H,258,311)(H,259,312)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,320,321)(H4,214,215,221)(H4,216,217,222)(H4,218,219,223);1H2;/q;;+2/p-1/t112-,113-,114-,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,166-,167-,168-;;/m0../s1 |

InChI Key |

DCANWYXFXGSVLP-GKQRBXEKSA-M |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N.[OH-].[Zn+2] |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N.[OH-].[Zn+2] |

Other CAS No. |

9050-75-3 |

Origin of Product |

United States |

Molecular Architecture and Complexation Dynamics of Corticotropin Zinc

Formation and Stability of the Corticotropin-Zinc Complex

The formation of a corticotropin-zinc complex is central to creating depot formulations that exhibit prolonged activity. This complexation typically involves the precipitation of insoluble zinc salts, onto which the ACTH peptide adsorbs, creating a reservoir for sustained release. The stability of this complex, particularly its resistance to enzymatic degradation, is crucial for its therapeutic efficacy.

Strategies for Complex Formation (e.g., Zinc Phosphate (B84403)/Hydroxide (B78521) Precipitation)

The creation of corticotropin-zinc complexes relies on chemical precipitation methods to form water-insoluble salts with zinc, onto which the ACTH peptide can adsorb. A common strategy involves reacting a soluble zinc salt, such as zinc chloride, with a phosphate or hydroxide source, like disodium (B8443419) hydrogen phosphate and sodium hydroxide, in an aqueous solution. This process yields an amorphous precipitate, such as zinc hydroxide-phosphate hres.cagoogle.comjustia.comgoogle.comthegoodscentscompany.com.

The ACTH peptide, often in the form of tetracosactide (a synthetic analogue representing the first 24 amino acids of ACTH), is then introduced into this suspension. The pH of the solution is carefully adjusted, typically to a range between neutrality and slightly alkaline (pH 6-9), to facilitate the adsorption of the peptide onto the zinc precipitate google.comjustia.com. For instance, Synacthen Depot, a well-known formulation, contains tetracosactide adsorbed onto an amorphous zinc hydroxide-phosphate precipitate hres.ca. This adsorption creates a water-insoluble complex, forming a suspension suitable for intramuscular injection hres.cagoogle.com. The stock solution of ACTH, when maintained at an acidic pH (e.g., pH 3), demonstrates excellent stability and retains its capacity to form long-acting suspensions even after prolonged storage at elevated temperatures oup.com.

The equilibrium in such a mixture can be represented as: a[Peptide] + b[Znₓ(PO₄)y(OH)z] ≠ [Peptide]ₐ[Znₓ(PO₄)y(OH)z]b where the solution phase offers immediate exposure, and the peptide adsorbed onto the solid zinc-phosphate complex provides the sustained release component google.com.

Mechanisms Underpinning Prolonged Release and Enhanced Activity

Following intramuscular injection, the zinc-adsorbed ACTH is absorbed slowly from the injection site. This sustained absorption leads to a prolonged presence of the peptide in the bloodstream compared to rapidly absorbed formulations. For example, Synacthen Depot has been shown to maintain plasma concentrations of tetracosactide zinc hydroxide for up to 12 hours hres.ca. In contrast, plain ACTH injections are absorbed rapidly, with plasma levels returning to baseline much sooner google.comgoogleapis.com. Repository corticotropin (B344483) injections and corticotropin zinc hydroxide suspensions generally show absorption over 4-10 hours, with plasma levels returning to baseline after approximately 24 hours google.comgoogleapis.com. Synthetic ACTH₁₋₂₄ depot formulations, similar in principle to corticotropin-zinc complexes, have demonstrated quantifiable plasma concentrations for up to 8-12 hours after administration nih.gov.

Furthermore, zinc itself is known to possess properties that can potentiate or retard the action of certain protein hormones and inhibit protein-splitting enzymes oup.com. The presence of zinc in the complex contributes to the prolonged duration of physiological effect, allowing for less frequent administration compared to non-depot forms of ACTH hres.cagoogle.com. Studies indicate that increasing the dose of the zinc complex does not necessarily increase the pharmacodynamic response but does extend the duration of action hres.ca.

Table 1: Comparison of ACTH Formulation Release Profiles

| Formulation Type | Absorption Duration | Plasma Concentration Maintenance | Return to Baseline (Cortisol Response) |

| Plain ACTH Injection | Rapid | Short | Rapid |

| Repository Corticotropin Injection | 4-10 hours | Not specified | ~24 hours |

| Corticotropin Zinc Hydroxide Suspension | 4-10 hours | Not specified | ~24 hours |

| Corticotropin-Zinc Complex (e.g., Synacthen Depot) | Up to 12 hours | ~12 hours | ~36-48 hours |

Protection Against Enzymatic Degradation by Serum Components

A significant advantage of the corticotropin-zinc complex is its enhanced stability against enzymatic degradation in biological fluids, particularly serum. Natural ACTH and its free peptide forms are susceptible to rapid breakdown by serum enzymes hres.caoup.com. In serum, tetracosactide zinc hydroxide is quickly degraded through enzymatic hydrolysis into inactive oligopeptides and subsequently into free amino acids, with a reported plasma half-life of approximately 7 minutes for the free form hres.ca.

The formation of the zinc complex provides a protective mechanism against this rapid enzymatic inactivation oup.com. By adsorbing the ACTH peptide onto the insoluble zinc precipitate, the molecule is shielded from the action of serum proteases. This protection is critical for maintaining the integrity and biological activity of the hormone, allowing it to exert its effects over a prolonged period. In contrast to free ACTH, the corticotropin in the zinc complex remains active after incubation with serum overnight, underscoring its increased resistance to degradation oup.com.

Table 2: Enzymatic Stability of ACTH Formulations in Serum

| Formulation Type | Degradation Mechanism in Serum | Stability Indication |

| Free ACTH/Tetracosactide | Rapid enzymatic hydrolysis | Unstable (e.g., ~7 min half-life for free tetracosactide) |

| Corticotropin-Zinc Complex | Adsorbed onto insoluble zinc complex | Protected against serum enzymes; prolonged action |

Compound Names Mentioned:

Adrenocorticotropic hormone (ACTH)

Corticotropin

Tetracosactide

Cosyntropin

Zinc

Zinc chloride

Zinc phosphate

Zinc hydroxide

Disodium hydrogen phosphate

Sodium hydroxide

Sodium chloride

Trisodium phosphate

Cellular and Subcellular Mechanisms of Corticotropin Zinc Action

Receptor Binding and Activation Kinetics

The initial and critical step in ACTH action involves its binding to the melanocortin 2 receptor (MC2R), a process that is heavily influenced by accessory proteins and the receptor's own structural features.

Adrenocortical Melanocortin 2 Receptor (MC2R) Interactions

ACTH, a peptide hormone, specifically binds to the melanocortin 2 receptor (MC2R) located on the plasma membrane of adrenocortical cells nih.govwikipedia.orgbioscientifica.comfrontiersin.orgfrontiersin.orgphysiology.orgbioscientifica.comnih.govfrontiersin.org. MC2R is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains nih.govwikipedia.orgbioscientifica.comphysiology.orgnih.govfrontiersin.org. This receptor exhibits remarkable ligand specificity, binding ACTH exclusively, unlike other melanocortin receptors (MCRs) which can bind various melanocyte-stimulating hormones (MSHs) nih.govfrontiersin.orgwikipedia.org. The binding of ACTH to MC2R initiates a signal transduction cascade by activating the Gs protein, which in turn stimulates adenylyl cyclase (AC) nih.govwikipedia.orgfrontiersin.orgbioscientifica.comwikipedia.orgfrontiersin.orgspandidos-publications.comnih.govoup.comresearchgate.net. This enzymatic activity leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels nih.govwikipedia.orgfrontiersin.orgbioscientifica.comwikipedia.orgfrontiersin.orgspandidos-publications.comnih.govoup.comresearchgate.net.

Research has identified specific regions and amino acid residues within MC2R that are crucial for its interaction with ACTH and subsequent signaling. The minimal peptide sequence of ACTH required for MC2R binding and signaling is ACTH1-16 nih.gov. Furthermore, specific amino acid residues within the transmembrane domains of MC2R, such as E80 in TM2, D107 in TM3, F178 in TM4, and F235, H238 in TM6, and F258 in TM7, have been shown to significantly reduce ACTH binding affinity and signaling when mutated nih.gov. Cysteine residues located in the extracellular loops and TM6 are also critical for MC2R function physiology.org. Studies suggest that MC2R can exist as a homodimer, potentially associated with two MRAP molecules, forming a functional receptor complex frontiersin.org. The MC2R exhibits both high (KD ≈ 1 nM) and low (KD ≈ 300 nM) affinity binding sites for ACTH, contributing to the adrenal cortex's high sensitivity and specificity to circulating ACTH levels nih.gov.

Role of Melanocortin Receptor Accessory Protein (MRAP) in MC2R Function

The functional expression of MC2R is critically dependent on the melanocortin 2 receptor accessory protein (MRAP) nih.govbioscientifica.comfrontiersin.orgfrontiersin.orgnih.govbioscientifica.comfrontiersin.orgmaayanlab.cloud. MRAP is a small protein with a single transmembrane domain nih.govfrontiersin.orgmaayanlab.cloudpnas.orgnih.gov that is essential for MC2R trafficking from the endoplasmic reticulum (ER) to the plasma membrane nih.govmaayanlab.cloudpnas.orgnih.govoup.comendocrine-abstracts.orgnih.gov. In the absence of MRAP, MC2R is retained in the ER and fails to undergo proper glycosylation and cell surface expression pnas.org. MRAP forms antiparallel homodimers, with both its N- and C-termini exposed on the extracellular surface, a unique topology that is vital for MC2R surface localization and the subsequent binding of ACTH frontiersin.orgmaayanlab.cloudpnas.orgnih.gov.

The transmembrane domain of MRAP is implicated in its interaction with MC2R, while a conserved N-terminal region, specifically residues 9-24, is required for facilitating MC2R trafficking to the cell surface nih.gov. MRAP acts on the extracellular side of the plasma membrane within the ACTH-MRAP-MC2R signaling complex, playing a crucial role in enabling ACTH binding and signal transduction nih.gov. MRAP demonstrates specificity for MC2R, as it does not enhance the surface expression or signaling of other MCRs or unrelated receptors pnas.org. MRAP2, a homolog of MRAP, also supports MC2R expression and function, albeit with a significantly lower potency for ACTH stimulation compared to MRAP frontiersin.orgoup.compnas.orgnih.gov. While MRAP is indispensable for MC2R function, MRAP2, along with MRAP, can interact with other MCRs (MC1R, MC3R, MC4R, MC5R), often leading to reduced surface expression and signaling of these receptors frontiersin.orgoup.compnas.org.

Intracellular Signal Transduction Pathways

Following receptor activation, a cascade of intracellular events is initiated, primarily involving second messengers and protein kinases that mediate the cellular response.

Protein Kinase A (PKA) Activation and Substrate Phosphorylation

Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), a key serine-threonine kinase nih.govwikipedia.orgbioscientifica.comfrontiersin.orgfrontiersin.orgbioscientifica.comfrontiersin.orgnih.govresearchgate.netresearchgate.netnih.govnih.govpnas.orgoup.com. Activated PKA phosphorylates a wide array of intracellular substrates, thereby modulating cellular functions. Among the critical targets are transcription factors, such as the cAMP response element-binding protein (CREB), which plays a pivotal role in regulating the expression of genes involved in steroidogenesis frontiersin.orgnih.govresearchgate.netresearchgate.net. PKA also phosphorylates other proteins, including mTOR, S6K1, and rpS6, which are involved in cellular growth and metabolic processes researchgate.net. The phosphorylation of these substrates, including CREB, mTOR, S6K1, and rpS6, occurs rapidly following ACTH stimulation, often within minutes researchgate.net. PKA activation is essential for the acute induction of the Steroidogenic Acute Regulatory protein (StAR), a crucial protein in cholesterol transport for steroid synthesis, and for maintaining the differentiated state of adrenal cells frontiersin.orgnih.govnih.gov.

Table 1: Kinetics of PKA Substrate Phosphorylation Following ACTH Stimulation

| Substrate | Time to Detectable Phosphorylation | Time to Peak Phosphorylation |

| CREB | ~2 minutes | ~15 minutes |

| mTOR | ~2 minutes | ~15 minutes |

| rpS6 | ~2 minutes | ~15 minutes |

| S6K1 | ~15 minutes | ~15 minutes |

*Data synthesized from research findings researchgate.net.

Interplay of Kinases, Phosphatases, and Phosphodiesterases

The cellular response to ACTH is not solely mediated by the cAMP/PKA pathway but involves a complex network of signaling molecules. While PKA is a primary effector, other kinases such as protein kinase C (PKC) and mitogen-associated protein kinase (MAPK) can also be activated downstream of cAMP bioscientifica.com. Phosphatases play a crucial role in dephosphorylating activated proteins, thereby regulating the duration and intensity of signaling cascades, although their specific roles in the direct ACTH-MC2R pathway require further elucidation nih.govfrontiersin.org. Phosphodiesterases (PDEs) are critical regulators of cAMP levels, controlling the duration of PKA activation nih.govnih.govresearchgate.net. The dynamic interplay between kinases, phosphatases, and phosphodiesterases ensures precise modulation of cellular responses to ACTH, allowing for both rapid and sustained effects on steroidogenesis and cell function nih.govnih.govfrontiersin.org. Evidence also suggests cross-talk between the cAMP/PKA pathway and other signaling cascades, such as the PI3K/AKT/mTOR pathway, influencing cellular processes like growth and metabolism researchgate.net. Furthermore, sustained activation of the cAMP/PKA pathway can lead to aberrant activation of secondary signaling pathways, such as the serotonergic pathway in adrenocortical cells researchgate.netendocrine-abstracts.org.

Preclinical Research Methodologies and Animal Models of Corticotropin Zinc

Assessment of Endocrine Responses in Preclinical Studies

Preclinical studies assess the impact of ACTH and its formulations on the endocrine system by measuring hormone levels and examining structural changes in endocrine glands.

The primary function of ACTH is to stimulate the adrenal cortex to produce and secrete corticosteroids.

ACTH and Steroidogenesis: ACTH is the principal regulator of steroidogenesis in the adrenal cortex, promoting cholesterol mobilization and influencing the expression of key steroidogenic enzymes frontiersin.orgbioscientifica.com. In animal models, ACTH administration leads to predictable increases in circulating corticosteroid levels. For example, in dogs, ACTH stimulation tests are designed to quantify this increase in cortisol as a measure of adrenal reserve avma.orgnih.gov. Depot formulations of ACTH are designed to provide a prolonged stimulation, leading to sustained elevation of corticosteroid levels compared to immediate-release preparations avma.orgnih.gov.

Impact of HPA Axis Manipulation: Studies using hypophysectomized rats or dexamethasone-treated rats demonstrate the critical role of ACTH in maintaining corticosteroid secretion. In hypophysectomized animals, the absence of endogenous ACTH leads to significantly reduced corticosterone (B1669441) levels, which can be restored by exogenous ACTH administration frontiersin.orgoup.comphysiology.org. Conversely, dexamethasone's suppression of ACTH secretion results in diminished corticosteroid output nih.govcapes.gov.brnih.gov.

Beyond hormone secretion, ACTH influences the structure and growth of the adrenal glands.

Adrenal Trophicity: In preclinical models, ACTH has been shown to regulate adrenal gland trophicity, promoting growth and maintaining the integrity of the adrenal cortex frontiersin.orgfrontiersin.org. Chronic administration of ACTH in rats can lead to significant adrenal hypertrophy, increasing adrenal mass by as much as 70% frontiersin.org. This hypertrophic effect is zone-specific, impacting the zona fasciculata frontiersin.org. Conversely, conditions characterized by low ACTH levels, such as hypophysectomy or prolonged dexamethasone (B1670325) treatment, result in adrenal atrophy frontiersin.orgfrontiersin.org.

Genetic Models of ACTH Deficiency: Genetic models, such as mice with deficiencies in the ACTH receptor (MC2R) or its accessory protein (MRAP), exhibit severe adrenal insufficiency, characterized by adrenal atrophy, particularly in the zona fasciculata, and impaired steroid hormone production frontiersin.orgnih.govbioscientifica.com. These models underscore the essential role of ACTH signaling in adrenal gland development and maintenance.

Advanced Analytical and Bioanalytical Techniques in Corticotropin Zinc Research

Spectroscopic Characterization of Zinc-Peptide Complexes

Spectroscopic techniques are indispensable for probing the intricate details of metal-peptide interactions. Because the Zn(II) ion is spectroscopically silent in many common methods due to its d¹⁰ electron configuration, specialized techniques are required to directly and indirectly characterize its coordination environment.

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Local Zinc Structure

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques for determining the local geometric and electronic structure of the zinc center within a peptide complex. acs.orgresearchgate.net

X-ray Absorption Near Edge Structure (XANES): The XANES region of the XAS spectrum is particularly sensitive to the coordination geometry and the identity of the coordinating ligands. nih.gov Studies on various zinc-containing biological molecules have shown that the energy and shape of the absorption edge can distinguish between different coordination environments, such as tetrahedral versus octahedral geometries. acs.orgresearchgate.net For a corticotropin-zinc complex, XANES could reveal the number and type of coordinating atoms (e.g., nitrogen from histidine residues, oxygen from carboxylates or water) by comparing the experimental spectrum to those of model compounds with known structures. dss.go.th High-resolution XANES (HR-XANES) further enhances this capability, allowing for the unambiguous detection of zinc coordination to specific functional groups like carboxyl, phosphoryl, and imidazole (B134444) moieties. princeton.edu

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides information about the bond distances and coordination numbers of the atoms immediately surrounding the zinc ion. princeton.edu Analysis of EXAFS data can yield precise measurements of Zn-N and Zn-O bond lengths, helping to build a detailed model of the zinc coordination sphere within the ACTH peptide.

Valence-to-Core X-ray Emission Spectroscopy (VtC XES): VtC XES is complementary to XAS and is sensitive to the nature of the ligand atoms. acs.org The spectral features arise from transitions from ligand-based molecular orbitals to the zinc 1s core hole. researchgate.net This technique can effectively distinguish between nitrogen, oxygen, and sulfur ligands, providing crucial information for identifying the specific amino acid residues of corticotropin (B344483) that are involved in zinc binding. acs.org

Together, XAS and XES provide a comprehensive picture of the zinc active site, including coordination number, ligand identity, and metal-ligand bond lengths, without the need for crystalline samples. acs.orgprinceton.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying metal-peptide interactions in solution, providing insights into both the peptide's conformation and the specific sites of metal binding. mdpi.comnih.gov

Two-dimensional NMR experiments, such as TOCSY and NOESY, can be used to assign the proton resonances of the corticotropin peptide. Upon the addition of zinc, chemical shift perturbations (CSPs) in the ¹H-NMR spectra indicate which amino acid residues are involved in the interaction. mdpi.comnih.gov For instance, a significant downfield shift of the proton signals for a specific residue provides direct evidence of its role in coordinating the zinc ion. mdpi.com

While direct observation of the ⁶⁷Zn nucleus is challenging due to its quadrupolar nature and low natural abundance, its use can sometimes provide direct information about the binding ligands, though this is not always successful. proquest.comacs.org More commonly, the effect of Zn²⁺ on the NMR spectra of other nuclei (¹H, ¹³C, ¹⁵N) is observed. The binding of zinc can induce conformational changes in the peptide backbone, which can be monitored by changes in chemical shifts and nuclear Overhauser effects (NOEs). nih.gov This allows for the determination of the three-dimensional structure of the corticotropin-zinc complex in solution. nih.govnih.gov

| Residue | ¹H Chemical Shift (Free Peptide, ppm) | ¹H Chemical Shift (Zinc-Bound, ppm) | Chemical Shift Perturbation (Δδ, ppm) | Inferred Role |

|---|---|---|---|---|

| His-6 | 7.85 | 8.15 | 0.30 | Direct Coordination |

| Glu-5 | 4.10 | 4.25 | 0.15 | Coordination/Structural Change |

| Ser-1 | 3.95 | 3.96 | 0.01 | No direct involvement |

| Tyr-2 | 7.20 | 7.21 | 0.01 | No direct involvement |

Fourier-Transform Infrared (FT-IR) and UV-Vis Spectroscopy for Ligand Binding

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a valuable tool for probing the secondary structure of peptides and identifying the functional groups involved in metal coordination. nih.govnih.gov The amide I band (around 1650 cm⁻¹) is particularly sensitive to the peptide's secondary structure (α-helix, β-sheet, etc.). mdpi.com A shift in the position of this band upon the addition of zinc can indicate a conformational change in the corticotropin backbone. nih.govmdpi.com Furthermore, changes in the vibrational frequencies of carboxylate groups (from aspartic or glutamic acid residues) or other potential ligand side chains can confirm their involvement in binding the zinc ion. mdpi.comresearchgate.net Studies have shown that chelation of zinc ions often involves carboxyl oxygen and amino nitrogen atoms, which can be identified by shifts in their respective IR bands. researchgate.net

UV-Vis Spectroscopy: While the corticotropin-zinc complex itself may not have strong characteristic absorption bands in the visible region, UV-Vis spectroscopy can be used to indirectly study the binding interaction. nih.govresearchgate.net Titration experiments monitored by UV-Vis can help determine the stoichiometry and binding affinity of the complex. pcbiochemres.com Changes in the absorption spectrum of the peptide's aromatic amino acid residues (tyrosine, tryptophan, phenylalanine) upon zinc binding can provide information about changes in their local environment, reflecting conformational adjustments in the peptide. nih.gov In some cases, specific chromophoric chelators are used, where the metal binding event leads to a distinct color change, allowing for spectrophotometric quantification. pcbiochemres.com

Mass Spectrometry for Peptide and Complex Analysis

Mass spectrometry (MS) is a highly sensitive technique for determining the molecular weight of the peptide and the stoichiometry of the metal-peptide complex.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of non-covalent complexes like corticotropin-zinc. nih.govmdpi.com It allows for the transfer of the intact complex from solution into the gas phase for mass analysis. nih.gov The resulting mass spectrum can show peaks corresponding to the free peptide as well as the peptide bound to one or more zinc ions. mdpi.comresearchgate.net The mass difference between these peaks confirms the binding of zinc, and the charge state distribution can provide further structural insights. researchgate.net

ESI-MS can readily confirm the formation of a 1:1 peptide-zinc complex by identifying a molecular ion peak corresponding to the mass of the corticotropin peptide plus the mass of a zinc ion (minus the protons replaced by the metal). mdpi.comnih.gov For example, a peak at m/z corresponding to [Peptide + Zn - 2H]⁺ or [Peptide + Zn]²⁺ would be indicative of complex formation. mdpi.com This technique is powerful for determining the stoichiometry and relative abundance of different metal-bound species in solution. nih.govthermofisher.com However, researchers must be cautious, as issues like zinc deposition in the ESI source can potentially affect quantitative analysis. nih.govacs.orgacs.org

| Species Observed | Theoretical m/z (z=3) | Observed m/z | Interpretation |

|---|---|---|---|

| [ACTH + 3H]³⁺ | 982.15 | 982.14 | Free Peptide |

| [ACTH + Zn + H]³⁺ | 1003.47 | 1003.46 | 1:1 ACTH-Zinc Complex |

Computational Approaches to Metal-Peptide Interactions

Computational modeling provides a powerful complement to experimental techniques, offering atomic-level insights into the structure, stability, and dynamics of the corticotropin-zinc complex. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the peptide-zinc complex over time, revealing information about its conformational flexibility and the stability of the metal coordination. nih.govnih.gov Simulations can predict the preferred coordination geometry of the zinc ion and identify the key amino acid residues involved in the interaction. nih.gov By calculating the binding free energies, computational methods can also provide quantitative estimates of the affinity between corticotropin and zinc. nih.gov Recent advancements include hybrid models that combine the accuracy of quantum mechanics (QM) for the metal center with the efficiency of molecular mechanics (MM) for the rest of the protein, allowing for more accurate simulations. biorxiv.org

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure of the zinc coordination site with high accuracy. researchgate.net These calculations can predict the binding affinities of zinc to different potential ligands (e.g., histidine vs. cysteine vs. aspartate) and help interpret experimental spectroscopic data, such as XAS spectra. acs.orgresearchgate.net DFT can be used to model the geometry of the complex, predicting bond lengths and angles that can be compared with experimental results from techniques like EXAFS. researchgate.net Neural network potentials trained on DFT data are an emerging approach to achieve high accuracy in large-scale simulations. chemrxiv.orgfrontiersin.org

Density Functional Theory (DFT) for Predicting Binding Affinity and Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool in the study of metal-protein interactions, offering insights into the binding affinity and structural characteristics of complexes like Corticotropin-Zinc. nih.govrsc.org By calculating the electronic structure of molecules, DFT can predict the geometry of the complex, the nature of the coordination bonds, and the binding energies involved. nih.govdavidpublisher.com

In the context of Corticotropin-Zinc ACTH, DFT can be employed to model the interaction between the zinc ion (Zn(II)) and the amino acid residues of the Adrenocorticotropic hormone (ACTH) peptide. nih.gov The calculations can identify the specific amino acid side chains that are likely to coordinate with the zinc ion and the preferred coordination geometry. This information is crucial for understanding the structural basis of the complex's stability and biological activity.

DFT studies on similar zinc-amino acid complexes have demonstrated that functionals like M06 and M06-L, combined with basis sets such as 6-311++G(d,p), provide accurate predictions of interatomic distances and infrared spectra when compared to experimental data. nih.govrsc.org These computational approaches can be extended to the more complex Corticotropin-Zinc system to elucidate its three-dimensional structure and the electronic properties that govern its function.

The binding energy between the zinc ion and the ACTH peptide is a key parameter that can be calculated using DFT. researchgate.net This value provides a quantitative measure of the stability of the complex. By comparing the binding energies of zinc to different potential coordination sites on the ACTH molecule, researchers can predict the most favorable binding configuration. Furthermore, DFT can be used to investigate how modifications to the ACTH peptide sequence might affect its binding affinity for zinc, guiding the design of synthetic corticotropin analogs with altered properties. nih.gov

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| M06 | 6-311++G(d,p) | Accurate prediction of interatomic distances and infrared spectra in zinc-amino acid complexes. | nih.govrsc.org |

| M06-L | 6-311++G(d,p) | Similar to M06, provides reliable results for zinc-amino acid complex geometries. | nih.govrsc.org |

| PBE0 | def2-TZVP | Investigation of electronic and molecular structures of zinc-porphyrin complexes. | mdpi.com |

Bioassay and Immunoassay Development

Evolution of ACTH Bioassays and Immunoassays for Research Applications

The methods for detecting and quantifying Adrenocorticotropic hormone (ACTH) have evolved significantly, driven by the need for greater sensitivity, specificity, and practicality in research applications.

Early methods for ACTH quantification relied on bioassays , which measure the biological response to the hormone. A historical yet foundational method is the adrenal ascorbic acid depletion assay . slideshare.netslideshare.net This assay is based on the principle that the administration of ACTH leads to a dose-dependent decrease in the ascorbic acid content of the adrenal glands in hypophysectomized rats. slideshare.net Another bioassay approach involves measuring the increase in adrenal corticosterone (B1669441) concentration in rats following intravenous administration of ACTH. oup.com While these bioassays provided the first quantitative measures of ACTH activity, they were often laborious, required the use of live animals, and could be influenced by other factors affecting adrenal function.

The development of immunoassays revolutionized ACTH measurement by offering higher sensitivity and specificity. Radioimmunoassay (RIA) was one of the first immunoassay techniques applied to ACTH, allowing for the detection of picogram quantities of the hormone in plasma. nih.gov RIAs utilize radiolabeled ACTH to compete with the native hormone in a sample for binding to a limited number of specific antibodies.

Further advancements led to the development of immunometric assays , often referred to as "sandwich" assays. These assays, such as the immunoradiometric assay (IRMA) , use two different antibodies that bind to distinct epitopes on the ACTH molecule. nih.govoup.com This two-site recognition significantly enhances specificity compared to competitive immunoassays. oup.com Modern iterations of immunometric assays utilize non-radioactive labels, such as chemiluminescent or enzymatic reporters, leading to the development of techniques like enzyme-linked immunosorbent assay (ELISA) and chemiluminescence immunoassays . biomerica.comnih.gov

Despite the improvements in immunoassay technology, challenges related to assay interference from heterophile antibodies, pro-opiomelanocortin (POMC), and ACTH fragments can lead to erroneously elevated results. oup.comnih.gov To address these limitations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical tool for the direct and highly specific quantification of intact ACTH and its various proteoforms. researchgate.net

Quantification of Hormone Levels and Metabolites in Biological Matrices

The accurate quantification of ACTH and its metabolites in biological matrices, primarily plasma, is essential for research in endocrinology and related fields. labcorp.commedlineplus.gov The choice of analytical method depends on the specific research question, required sensitivity, and the nature of the sample.

Sample Collection and Handling: Proper sample handling is critical for accurate ACTH measurement. Blood samples are typically collected in chilled tubes containing EDTA to prevent proteolytic degradation of the hormone. labcorp.comnih.gov The plasma should be separated promptly by centrifugation at low temperatures and stored frozen until analysis. biomerica.comnih.gov

Immunoassays for Quantification: As discussed previously, various immunoassays are widely used for the routine quantification of ACTH in plasma. medlineplus.govclevelandclinic.org These assays provide the necessary sensitivity to measure the typically low circulating levels of the hormone. nih.govmanchester.ac.uk For instance, a highly sensitive immunoradiometric assay can differentiate between ACTH-dependent and -independent Cushing's syndrome based on a single basal morning plasma ACTH measurement. nih.gov

Metabolite Analysis: The in vivo effects of ACTH are mediated not only by the intact hormone but also by its various metabolites. The adrenal glands respond to ACTH by producing a wide array of steroid hormones, including cortisol, corticosterone, and adrenal androgens like androstenedione (B190577) and 11β-hydroxyandrostenedione. nih.gov The quantification of these steroid metabolites provides a comprehensive picture of the adrenal response to ACTH stimulation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the gold standard for the simultaneous quantification of multiple steroid hormones and their metabolites in biological fluids. nih.govmdpi-res.com LC-MS/MS offers high specificity and sensitivity, allowing for the detailed profiling of the steroid metabolome in response to ACTH. nih.gov This powerful analytical approach enables researchers to investigate the complex downstream effects of ACTH on steroidogenesis.

| Condition | Typical ACTH Range (pmol/L) | Reference |

|---|---|---|

| Normal Morning Range | 1.8 - 11 | nih.gov |

| ACTH-dependent Cushing's Syndrome | 2.5 - 47.7 | nih.gov |

| ACTH-independent Cushing's Syndrome | 0.2 - 2.2 | nih.gov |

Advanced Imaging Techniques for Cellular Dynamics (e.g., Confocal Microscopy for Zn(II) Influx)

Advanced imaging techniques, particularly confocal microscopy, have provided powerful tools to visualize and quantify the dynamic cellular processes involving zinc ions (Zn(II)), which are relevant to understanding the cellular actions of Corticotropin-Zinc. researchgate.netnih.gov These methods allow for the real-time observation of Zn(II) influx and its subcellular distribution. nih.govnih.gov

Confocal laser scanning microscopy (CLSM) offers high-resolution optical imaging with the ability to reject out-of-focus light, enabling the detailed visualization of intracellular structures. nih.govnih.gov To specifically detect intracellular Zn(II), researchers utilize a variety of fluorescent molecular probes that exhibit a change in their fluorescence properties upon binding to zinc. nih.govnih.gov

Several Zn(II)-specific fluorescent probes have been developed for live-cell imaging. nih.gov These include probes like FluoZin-3 AM and zinquin (B135092) ethyl ester, which are cell-permeable and show enhanced fluorescence upon binding to Zn(II). researchgate.netnih.gov The choice of probe depends on factors such as its selectivity, sensitivity, and stability within the cellular environment.

The general procedure for imaging Zn(II) influx using confocal microscopy involves several steps. researchgate.net First, cells are cultured and then incubated with a Zn(II)-specific fluorescent probe. researchgate.net After incubation, the cells are washed to remove excess probe. The cells are then treated with a stimulus, such as Corticotropin-Zinc, to induce Zn(II) influx. The changes in intracellular fluorescence are then monitored in real-time using a confocal microscope. researchgate.net The intensity of the fluorescence signal is proportional to the concentration of free intracellular Zn(II).

These advanced imaging techniques have been instrumental in elucidating the role of zinc in various cellular signaling pathways. nih.gov For instance, confocal microscopy has been used to demonstrate that oxidative stress can induce the release of zinc from intracellular stores. nih.gov By applying these methods to the study of Corticotropin-Zinc, researchers can gain a deeper understanding of how the complex modulates cellular zinc homeostasis and the downstream signaling events that are triggered by changes in intracellular zinc concentration. The ability to visualize these dynamic processes at the subcellular level provides invaluable insights into the mechanism of action of Corticotropin-Zinc. azolifesciences.comresearchgate.net

| Probe | Excitation Wavelength (nm) | Emission Wavelength Range (nm) | Key Features | Reference |

|---|---|---|---|---|

| FluoZin-3 AM | Not specified in provided text | Not specified in provided text | Live cell staining for intracellular zinc. | researchgate.net |

| Zinquin ethyl ester | 405 | 450-500 | Water-soluble, membrane-permeable, high selectivity and sensitivity. | nih.gov |

| Newport Green DCF | Not specified in provided text | Not specified in provided text | Used for detecting cellular free Zn(II). | nih.gov |

Future Research Trajectories and Innovations

Design and Synthesis of Next-Generation Corticotropin-Zinc Analogues

The development of novel corticotropin-zinc analogues is a cornerstone of future research, focusing on overcoming the limitations of current formulations and unlocking new therapeutic potentials. The design and synthesis of these next-generation molecules are guided by a sophisticated understanding of structure-activity relationships and the desire for enhanced pharmacological properties.

A key objective is the creation of long-acting synthetic analogues. For instance, RE-034 (cosyntropin), a long-acting synthetic analogue of the first 24 amino acids of ACTH, is formulated with zinc. fiercebiotech.com This formulation is designed to provide a sustained release profile, potentially reducing the frequency of administration and improving patient compliance. The synthetic nature of such compounds is often preferred over animal-derived preparations to ensure consistency and reduce the risk of immunogenicity. fiercebiotech.com

The chemical structure of these analogues is meticulously crafted. For example, tetracosactide, a synthetic ACTH analogue, consists of the first 24 amino acids of the 39-amino-acid human ACTH and retains the full biological function of the parent peptide. dovepress.comwikipedia.org Future design strategies may involve modifications to the peptide backbone or the addition of chemical moieties to improve stability, receptor binding affinity, and duration of action. The inclusion of zinc in these formulations is critical, as it is known to influence the aggregation state and dissolution of the peptide, thereby modulating its release and absorption.

Table 1: Examples of Synthetic ACTH Analogues

| Analogue Name | Chemical Composition | Key Feature |

| Tetracosactide | First 24 amino acids of ACTH | Retains full biological function of native ACTH dovepress.comwikipedia.org |

| Cosyntropin (RE-034) | Synthetic ACTH (1-24) with zinc | Long-acting formulation fiercebiotech.com |

| Semax | Heptapeptide analogue of ACTH (4-10) fragment | Nootropic and neuroprotective effects wikipedia.org |

High-Throughput Screening for Novel Melanocortin Receptor Modulators

The biological effects of ACTH are mediated through its interaction with melanocortin receptors (MCRs). nih.govwikipedia.org Specifically, the ACTH receptor is also known as the melanocortin 2 receptor (MC2R). wikipedia.org Therefore, a significant avenue of future research involves the use of high-throughput screening (HTS) to identify novel modulators of these receptors. HTS allows for the rapid screening of large libraries of chemical compounds to identify "hits" that can either mimic (agonists) or block (antagonists) the action of ACTH at its receptors.

While ACTH is the primary ligand for MC2R, it can also interact with other MCRs. nih.gov This promiscuity can lead to a range of physiological effects, some of which may be therapeutically beneficial, while others may contribute to side effects. HTS campaigns can be designed to identify compounds with greater selectivity for specific MCR subtypes, potentially leading to more targeted therapies with improved safety profiles.

The process of HTS involves several key steps, from assay development and library screening to hit validation and lead optimization. These screens can be cell-based, measuring the cellular response to a compound, or biochemical, assessing the direct interaction between a compound and the receptor. The ultimate goal is to discover novel small molecules or peptides that can modulate the melanocortin system in a desired manner, offering new therapeutic strategies for a variety of endocrine and inflammatory conditions.

Elucidation of Comprehensive Signaling Networks via Omics Technologies

A deeper understanding of the intricate signaling networks activated by Cortropin Zinc ACTH is crucial for optimizing its therapeutic use and identifying new applications. The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools to unravel the complex downstream effects of ACTH-receptor binding.

Proteomics and metabolomics have been integrated to identify critical networks and signaling pathways in ACTH-secreting pituitary adenomas. frontiersin.orgnih.govnih.gov These studies have revealed significant alterations in metabolic pathways, such as glycolysis and fatty acid synthesis, and have implicated the Myc signaling pathway in the tumorigenesis of these adenomas. frontiersin.orgnih.govnih.gov By applying these technologies to understand the effects of exogenous this compound, researchers can map the full spectrum of its cellular and systemic actions.

Transcriptomic analyses have also shed light on the gene expression pathways regulated by ACTH. Studies have shown that ACTH can influence the expression of genes involved in homeostatic balance and down-regulate pathways that may contribute to excitotoxic cell damage. jax.org Furthermore, transcriptomic studies of adrenocortical cells have detailed the dynamic changes in gene expression in response to steroidogenic stimuli like ACTH. mdpi.com

Table 2: Omics Approaches in ACTH Research

| Omics Technology | Application in ACTH Research | Key Findings |

| Proteomics | Identification of protein networks in ACTH-secreting tumors | Alterations in Myc signaling pathway frontiersin.orgnih.govnih.gov |

| Metabolomics | Analysis of metabolic changes in response to ACTH | Downregulation of glycolysis and fatty acid synthesis in pituitary adenomas frontiersin.orgnih.govnih.gov |

| Transcriptomics | Study of gene expression changes following ACTH stimulation | Regulation of genes involved in homeostasis and neuroprotection jax.org |

By integrating data from these different omics levels, a comprehensive picture of the ACTH signaling network can be constructed. This will not only enhance our understanding of its mechanism of action but also pave the way for personalized medicine approaches, where treatment can be tailored based on an individual's molecular profile.

Development of Advanced In vitro Organoid and Tissue Models for Endocrine Research

The development and use of advanced in vitro models, such as organoids, represent a significant leap forward in endocrine research. These three-dimensional, self-organizing structures mimic the architecture and function of native tissues, providing a more physiologically relevant platform for studying hormone action and developing new therapies.

Researchers have successfully generated pituitary organoids from human pluripotent stem cells that are capable of secreting ACTH. regmednet.comeurekalert.org These organoids not only produce the hormone but also respond to physiological stimuli, such as corticotropin-releasing hormone (CRH) and glucocorticoid feedback. regmednet.comeurekalert.org This provides an invaluable tool for studying the regulation of ACTH secretion and for screening drugs that modulate this process.

Similarly, adrenal gland organoids have been created from stem cells, which can be coaxed to take on the characteristics and functions of a human adrenal gland. regmednet.comupenn.eduscienceboard.net These organoids produce steroid hormones and respond to the hypothalamic-pituitary-adrenal axis, making them an excellent model for studying the effects of this compound on steroidogenesis. upenn.eduscienceboard.net The use of genetically engineered organoids can also help to model diseases such as Cushing's disease and to test the efficacy of novel therapeutic agents. nih.govbiorxiv.org

The ability to generate patient-derived organoids opens up the possibility of personalized medicine, where the response to a particular treatment can be tested on a patient's own cells before administration. This approach could be particularly valuable for optimizing the use of this compound and its analogues.

Integration of Computational Modeling with Experimental Validation

The integration of computational modeling with experimental validation is a powerful paradigm that is accelerating the pace of drug discovery and development. In the context of this compound, computational approaches are being used to design novel peptide analogues and to understand the molecular basis of their interaction with melanocortin receptors.

In silico structure-based design allows for the rational design of peptides with improved properties, such as enhanced binding affinity, stability, and selectivity. nih.govresearchgate.netmdpi.com By creating three-dimensional models of the ACTH peptide and its receptor, researchers can predict how modifications to the peptide's sequence will affect its binding and signaling properties. nih.gov This can significantly reduce the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources.

Molecular dynamics simulations can be used to study the dynamic behavior of the ACTH-receptor complex, providing insights into the mechanism of receptor activation. nih.gov These computational studies can also help to explain the effects of zinc on the structure and function of ACTH analogues.

The predictions from these computational models are then tested experimentally, and the results are used to refine the models in an iterative cycle of design, synthesis, and testing. This synergistic approach has the potential to lead to the rapid development of next-generation corticotropin-zinc analogues with superior therapeutic profiles. The use of analog computer models has also been explored to understand the dynamics of the ACTH-glucocorticoid system. nih.gov

Q & A

Q. What are the pharmacological mechanisms underlying Cortropin Zinc ACTH's modulation of adrenal cortisol synthesis?

this compound stimulates adrenal glucocorticoid production via binding to melanocortin-2 receptors (MC2R) on adrenal cortex cells. Methodologically, researchers should employ in vitro adrenal cell cultures with controlled ACTH concentrations to measure cAMP levels (a secondary messenger) and cortisol output. Radioimmunoassays (RIA) or ELISA can quantify cortisol, while siRNA knockdown of MC2R can validate receptor specificity. Parallel studies in zinc-deficient models may clarify zinc's stabilizing role in ACTH formulations .

Q. How do researchers design preclinical studies to evaluate this compound's bioactivity across species?

Preclinical studies require species-specific ACTH sensitivity calibration. For example, murine models often require higher ACTH doses per body weight than primates. Experimental designs should include:

- Dose-response curves (e.g., 0.1–10 IU/kg ACTH) with cortisol measurements at baseline and post-injection intervals (30, 60, 120 minutes).

- Zinc bioavailability assessments via atomic absorption spectroscopy in serum/tissue samples.

- Control groups receiving zinc-free ACTH to isolate zinc's pharmacokinetic effects .

Q. What validated assays are recommended for quantifying ACTH and cortisol in clinical trials?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for ACTH quantification due to its high specificity over immunoassays, which may cross-react with ACTH fragments. For cortisol, LC-MS/MS or chemiluminescent immunoassays (CLIA) are preferred. Standardize sample collection protocols (e.g., fasting status, time of day) to minimize circadian variability .

Advanced Research Questions

Q. How can conflicting data on this compound's efficacy in adrenal insufficiency be resolved?

Contradictions often arise from heterogeneous patient cohorts (e.g., primary vs. secondary adrenal insufficiency) or variability in zinc absorption. Mitigation strategies include:

- Stratifying participants by adrenal pathology and zinc status (serum zinc <70 µg/dL indicates deficiency).

- Conducting meta-analyses with subgroup analyses to isolate confounding variables.

- Using Bayesian statistical models to account for prior trial data heterogeneity .

Q. What experimental protocols optimize ACTH-Zinc formulation stability for long-term storage?

Stability studies should assess:

Q. How do researchers address the HPA axis feedback loop in chronic this compound administration studies?

Chronic ACTH exposure may downregulate adrenal MC2R expression. Experimental approaches include:

Q. What methodologies best isolate zinc's contribution to ACTH pharmacokinetics from its endocrine effects?

Use isotopic tracing (e.g., zinc-67) in animal models to track zinc distribution concurrently with ACTH bioactivity. Compare pharmacokinetic parameters (Cmax, Tmax, AUC) between zinc-conjugated ACTH and zinc-free analogues. Molecular dynamics simulations can model zinc-ACTH binding affinity and dissociation rates .

Methodological and Analytical Questions

Q. How should researchers control for dietary zinc intake in human trials involving this compound?

Implement a 7-day dietary recall or serum zinc monitoring pre- and post-trial. Standardize meals using zinc-controlled diets (e.g., 8–11 mg/day for adults) and prohibit supplements. Adjust statistical models for baseline zinc status as a covariate .

Q. What statistical frameworks are robust for analyzing time-series cortisol data in ACTH challenge tests?

Use mixed-effects models to account for repeated measures within subjects. Nonlinear regression (e.g., sigmoidal dose-response) can model cortisol trajectories. For small cohorts, bootstrapping or permutation tests reduce type I error risk .

Q. How can in silico modeling predict this compound interactions with melanocortin receptors?

Apply molecular docking tools (e.g., AutoDock Vina) to simulate ACTH binding to MC2R extracellular domains. Validate predictions with surface plasmon resonance (SPR) assays measuring binding kinetics (KD, kon/koff). Compare zinc-bound vs. zinc-free ACTH conformations using molecular dynamics simulations .

Interdisciplinary Research Considerations

Q. What translational biomarkers bridge preclinical and clinical studies of this compound?

Prioritize biomarkers like:

Q. How do researchers integrate this compound studies with public health data on zinc deficiency?

Leverage geospatial health databases (e.g., WHO Global Health Observatory) to correlate regional zinc deficiency prevalence with adrenal dysfunction rates. Use Mendelian randomization to assess causal links between zinc intake polymorphisms (e.g., SLC30A8 variants) and ACTH responsiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.